molecular formula C30H48N2O17 B606187 Bis(NHS)PEG9 CAS No. 1008402-79-6

Bis(NHS)PEG9

Cat. No. B606187
CAS RN: 1008402-79-6
M. Wt: 708.71
InChI Key: CQWLSZJYTZVHMU-UHFFFAOYSA-N
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Description

Bis(NHS)PEG9, also known as Bis-PEG9-NHS ester, is a non-cleavable linker for bio-conjugation that contains two NHS groups linked through a linear PEG chain . It is a PEG derivative containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

Bis(NHS)PEG9 is a PEG derivative containing two NHS ester groups . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The synthesis of PEG involves the use of chemical groups that react with primary amines (–NH2). Primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .


Molecular Structure Analysis

The molecular weight of Bis(NHS)PEG9 is 708.7 g/mol . Its molecular formula is C30H48N2O17 .


Chemical Reactions Analysis

The NHS ester groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .


Physical And Chemical Properties Analysis

Bis(NHS)PEG9 has a boiling point of 737.0±70.0 C at 760 mmHg and a density of 1.31±0.1g/cm3 . It is a viscous liquid .

Scientific Research Applications

Protein Labeling and Crosslinking

Bis-PEG9-NHS ester is extensively used in protein analysis for labeling and crosslinking proteins. The NHS ester groups at either end of the PEG9 spacer arm react specifically with primary amines in proteins, forming stable amide bonds . This reaction typically occurs at pH 7-9 and is crucial for studying protein interactions, structures, and functions.

Drug Delivery Systems

In pharmaceutical research, Bis-PEG9-NHS ester serves as a linker in drug delivery systems. Its hydrophilic PEG spacer enhances solubility in aqueous media, which is beneficial for the development of antibody-drug conjugates (ADCs). These linkers are used to attach cytotoxic drugs to antibodies, directing them to target cells .

Molecular Diagnostics

Bis-PEG9-NHS ester plays a role in the synthesis of PROTACs (proteolysis-targeting chimeras) and is used as a cleavable linker in ADCs for molecular diagnostics . PROTACs are molecules designed to degrade specific proteins within cells, offering a novel approach to treating diseases.

Proteomics

In proteomics, Bis-PEG9-NHS ester is utilized for modifying peptides and antibodies . It helps in altering the solubility, stability, and biological activity of biomolecules, which is essential for targeted delivery and bioimaging applications .

Molecular Biology

Bis-PEG9-NHS ester’s ability to label primary amines makes it a valuable tool in molecular biology for the modification of oligonucleotides and other amine-containing molecules. This facilitates various studies, including gene expression analysis and nucleic acid research .

Bioconjugation

The compound is also used in bioconjugation techniques, where it links biomolecules to various substrates or labels. This application is significant in developing biosensors and biologically active conjugates .

Cell Surface Labeling

Due to its membrane impermeability, Bis-PEG9-NHS ester is ideal for cell surface labeling without affecting the intracellular components. This property is particularly useful in cell biology studies to track cell surface proteins .

Pharmaceutical Research

In pharmaceutical research, Bis-PEG9-NHS ester is employed to improve the pharmacokinetic properties of therapeutic agents. By increasing water solubility and reducing immunogenicity, it enhances the efficacy and safety of drugs .

Mechanism of Action

Target of Action

Bis-PEG9-NHS ester primarily targets primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for conjugation .

Mode of Action

Bis-PEG9-NHS ester contains two NHS ester groups that interact with its targets. The NHS ester groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction leads to the creation of a stable amide bond between the two target molecules .

Biochemical Pathways

The primary biochemical pathway affected by Bis-PEG9-NHS ester involves the conjugation of the compound to primary amines in proteins and other molecules. This conjugation alters the properties of the target molecules, potentially affecting their function and interaction with other molecules .

Result of Action

The result of Bis-PEG9-NHS ester’s action is the formation of stable amide bonds with primary amines in proteins and other molecules . This can lead to changes in the properties of these molecules, potentially affecting their function and interactions with other molecules.

Action Environment

The action of Bis-PEG9-NHS ester is influenced by environmental factors such as pH. The reaction of NHS esters with primary amines is pH-dependent, with optimal reactivity observed at pH 7-9 . Additionally, the compound should be stored at -20°C and away from moisture to maintain its stability .

Safety and Hazards

Bis(NHS)PEG9 may cause skin irritation, serious eye irritation, and respiratory irritation . It is sensitive to moisture .

Future Directions

Bis(NHS)PEG9 is a PEG/Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N2O17/c33-25-1-2-26(34)31(25)48-29(37)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-10-40-8-6-30(38)49-32-27(35)3-4-28(32)36/h1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWLSZJYTZVHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-PEG9-NHS ester

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